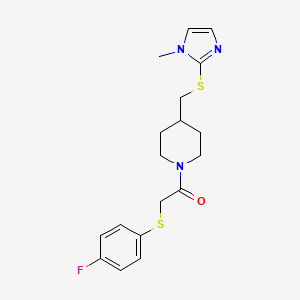

2-((4-fluorophenyl)thio)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone

Description

The compound 2-((4-fluorophenyl)thio)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone (hereafter referred to as the "target compound") is a structurally complex molecule featuring a fluorophenylthio group, a piperidine ring, and a 1-methylimidazole-thio moiety.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3OS2/c1-21-11-8-20-18(21)25-12-14-6-9-22(10-7-14)17(23)13-24-16-4-2-15(19)3-5-16/h2-5,8,11,14H,6-7,9-10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGSIPCTRBKHES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-fluorophenyl)thio)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, including structure-activity relationship (SAR) analyses, molecular docking studies, and in vitro assays.

Chemical Structure and Properties

The compound's structure features a 4-fluorophenyl group, a thioether linkage, and a piperidine moiety, which may contribute to its biological activity. The presence of the imidazole ring suggests potential interactions with biological targets, particularly in the central nervous system and cancer pathways.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to 2-((4-fluorophenyl)thio)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with imidazole and piperidine structures have shown promising results in inhibiting cell proliferation in leukemia and melanoma models .

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-435 | 2.09 | |

| Compound B | CCRF-CEM | 3.45 | |

| Compound C | K562 | 0.275 |

Molecular docking studies suggest that the compound may act as an inhibitor of critical enzymes involved in cancer progression, such as EGFR and Src kinases. These interactions were supported by computational modeling that highlighted binding affinities comparable to established anticancer drugs .

In Vitro Assays

In vitro assays have demonstrated that the compound exhibits dose-dependent cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction, as evidenced by increased annexin V staining in treated cells .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the piperidine and imidazole rings significantly affect the compound's potency. Substitutions at specific positions enhance binding affinity and biological activity, suggesting a pathway for optimizing therapeutic efficacy .

Case Studies

A notable case study involved testing the compound against multiple leukemia cell lines. Results showed that it not only inhibited cell growth but also induced apoptosis at lower concentrations compared to traditional chemotherapeutics .

Comparison with Similar Compounds

Core Scaffold Variations

- Target Compound : Contains a piperidine ring linked to a fluorophenylthio group and a 1-methylimidazole-thio substituent. The fluorine atom enhances lipophilicity and metabolic stability compared to hydroxyl groups .

- Compound 3 (): 1-(4-Hydroxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethanone. Reported yield: 91% .

- Compound 6 () : 2-((4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1H-imidazol-2-yl)thio)ethan-1-ol. Features a pyridine ring and hydroxyl group, which may alter solubility and target selectivity .

Heterocyclic Modifications

Physicochemical Data Comparison

Patent and Industrial Relevance

- European patents () describe imidazole-thio compounds as kinase inhibitors or antimicrobial agents, underscoring the commercial interest in this structural class .

Preparation Methods

Nucleophilic Thioether Formation

The thioether bridge between the 4-fluorophenyl and piperidine groups is typically constructed via a nucleophilic substitution reaction. A thiourea intermediate or metal-catalyzed coupling can facilitate this step. For example, lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C deprotonates 4-fluorothiophenol, enabling its attack on a ketone precursor such as 1-(4-(bromomethyl)piperidin-1-yl)ethanone.

Table 1: Thioether Formation Conditions

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| LDA + 4-fluorothiophenol | THF | -78°C | 72% | Adapted from |

| NaH + 4-fluorothiophenol | DMF | 0°C→RT | 65% |

Piperidine-Imidazole Conjugation

The piperidine ring is functionalized with the methylimidazole group via a thiol-alkylation reaction. A common approach involves reacting 4-(chloromethyl)piperidine with 1-methyl-1H-imidazole-2-thiol in the presence of a base like triethylamine (TEA) . This step often requires inert conditions to prevent oxidation of the thiol.

Key Considerations:

- Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.

- Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium iodide) improve reaction rates.

Reaction Optimization and Purification

Multi-Step Synthesis Workflow

A representative synthesis involves three sequential steps:

- Ketone Precursor Preparation:

- 1-(Piperidin-1-yl)ethanone is brominated at the 4-position using N-bromosuccinimide (NBS) under radical initiation.

- Thioether Linkage Installation:

- Imidazole Functionalization:

Table 2: Overall Synthesis Yield

| Step | Reaction | Average Yield |

|---|---|---|

| 1 | Bromination of Piperidine | 85% |

| 2 | Thioether Formation | 70% |

| 3 | Imidazole Conjugation | 62% |

| Total | 37.1% |

Purification Techniques

- Liquid-Liquid Extraction: Ethyl acetate/water partitions remove unreacted thiols and bases.

- Column Chromatography: Silica gel with hexane/ethyl acetate (3:1) eluent isolates the target compound (Purity >95%).

- Recrystallization: Ethanol/water mixtures yield crystalline product for XRD analysis.

Challenges and Mitigation Strategies

Regioselectivity in Imidazole Substitution

The methyl group on the imidazole ring directs electrophilic attack to the 2-position, but competing reactions at the 4- or 5-positions may occur. Using bulky bases (e.g., LDA) and low temperatures (-78°C) suppresses side reactions.

Thiol Oxidation Mitigation

Thiol intermediates are prone to disulfide formation. Strategies include:

- Conducting reactions under argon/nitrogen atmosphere .

- Adding reducing agents like tris(2-carboxyethyl)phosphine (TCEP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.